7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol
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Overview
Description
7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H9ClINO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its antibacterial and antifungal properties, making it useful in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol typically involves the halogenation of quinoline derivatives. One common method is the chlorination and iodination of 1,2,3,4-tetrahydroquinolin-8-ol. The reaction conditions often include the use of halogenating agents such as chlorine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties, making it useful in studying microbial resistance.
Medicine: Explored as a potential therapeutic agent for treating skin infections and other microbial diseases.
Industry: Utilized in the formulation of antimicrobial coatings and materials
Mechanism of Action
The mechanism of action of 7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol involves its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound acts as a chelator, binding to metal ions such as copper and zinc, which are crucial for microbial enzyme function. This disruption leads to the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar in structure but lacks the tetrahydro component.
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the iodine and hydroxyl groups.
8-Hydroxyquinoline: Lacks the chlorine and iodine substituents
Uniqueness
7-Chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its specific combination of chlorine, iodine, and hydroxyl groups, which confer distinct antimicrobial properties. Its ability to chelate metal ions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9ClINO |
---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
7-chloro-5-iodo-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C9H9ClINO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h4,12-13H,1-3H2 |
InChI Key |
SZNAXHMJOHLIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=C2NC1)O)Cl)I |
Origin of Product |
United States |
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